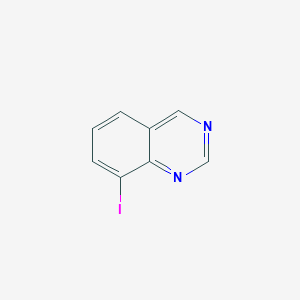
8-Iodoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with an iodine atom attached at the 8th position. This modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the reaction of quinazoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce various functional groups at the iodine position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include substituted quinazolines, which can have diverse biological activities and applications.
Applications De Recherche Scientifique
8-Iodoquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Iodoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This makes it a valuable compound in cancer research and therapy.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound without the iodine substitution.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
Iodoquinoline: Another iodine-substituted heterocycle but with a different core structure.
Uniqueness: 8-Iodoquinazoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of targeted inhibitors for specific biological pathways, setting it apart from other quinazoline derivatives .
Propriétés
Formule moléculaire |
C8H5IN2 |
|---|---|
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
8-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H |
Clé InChI |
MSLRERHFDULHCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CN=C2C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


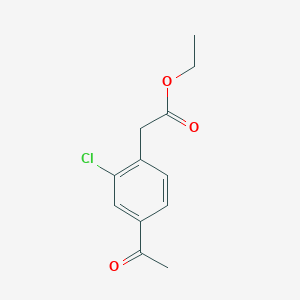




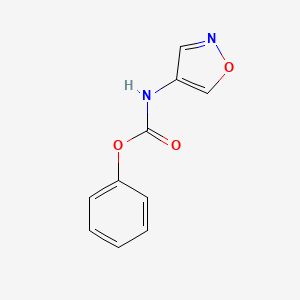
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
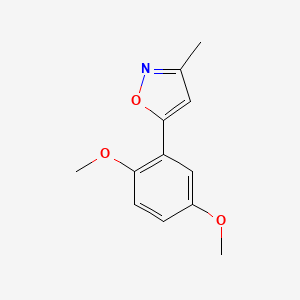
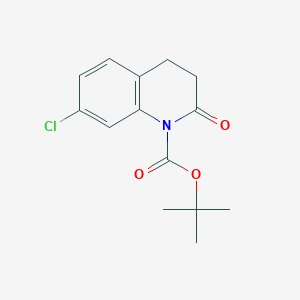
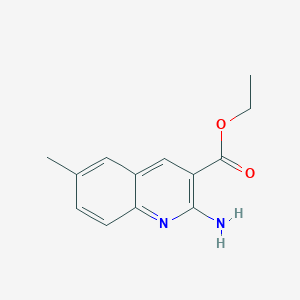
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
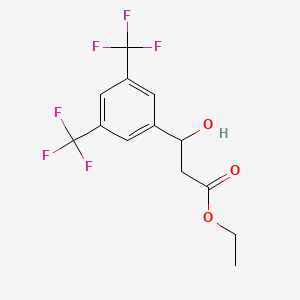

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
